N-Acetyl-D-mannosamine-15N

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

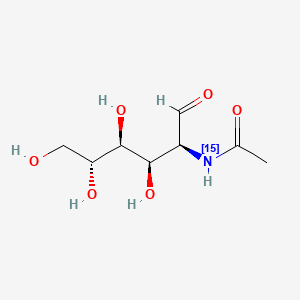

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H15NO6 |

|---|---|

Peso molecular |

222.20 g/mol |

Nombre IUPAC |

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i9+1 |

Clave InChI |

MBLBDJOUHNCFQT-KVCKCEEKSA-N |

SMILES isomérico |

CC(=O)[15NH][C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES canónico |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origen del producto |

United States |

Significance of Isotopic Labeling in Contemporary Glycobiology and Metabolomics Research

Isotopic labeling is a foundational technique in modern biochemical research, offering profound insights into the dynamic nature of metabolic networks. tandfonline.commpg.de In fields like metabolomics and glycobiology, which study the complex array of small molecules (metabolites) and sugars (glycans), stable isotopes serve as powerful tracers to elucidate the structure and dynamics of metabolic pathways. frontiersin.orgnih.gov

The core advantage of using stable isotopes, such as ¹³C, ²H (deuterium), or ¹⁵N, is the ability to differentiate between endogenous metabolites and those introduced externally, or to track the transformation of a specific precursor through various biochemical reactions. tandfonline.comnih.gov This is particularly crucial in untargeted metabolomics, where a major challenge is the confident identification of thousands of detected molecular signals. tandfonline.com By introducing a labeled compound and analyzing its metabolic fate with high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can confirm the elemental composition of metabolites and vastly simplify data analysis. tandfonline.comnih.gov

In glycobiology, which focuses on the structure and function of glycans, isotopic labeling has become indispensable. rsc.orgoup.com Glycosylation is a complex post-translational modification of proteins, and changes in glycan structures are associated with various physiological and pathological states. oup.com Stable isotope labeling allows for the quantitative comparison of glycan expression between different cell populations or conditions. oup.comnih.gov For instance, cells can be cultured in media containing isotopically labeled precursors, leading to the incorporation of heavy isotopes into newly synthesized glycans. ukisotope.com When these labeled glycans are mixed with unlabeled ones from a control group, mass spectrometry can precisely measure the relative abundance of each glycan structure, revealing subtle but significant changes. oup.com This approach has been instrumental in understanding how glycan profiles change during cell differentiation or in diseases like cancer. oup.com

Furthermore, isotopic labeling is central to metabolic flux analysis (MFA), which measures the rates of metabolic reactions within a biological system. frontiersin.orgmpg.de By tracking the incorporation of isotopes from a labeled substrate into downstream metabolites, researchers can quantify the activity of specific metabolic routes. mpg.de This provides a dynamic view of cellular metabolism that cannot be obtained by simply measuring metabolite concentrations. tandfonline.com The integration of stable isotope labeling with advanced analytical platforms like LC-MS has transformed metabolomics from an observational science to a more mechanistic investigation of cellular metabolism. nih.gov

Biochemical Role of N Acetyl D Mannosamine As a Sialic Acid Precursor in Diverse Biological Systems

N-Acetyl-D-mannosamine (ManNAc) is a naturally occurring hexosamine monosaccharide that holds a pivotal position in the biochemistry of many organisms, including humans. wikipedia.org Its primary and most well-understood role is that of the first committed biological precursor in the biosynthesis of sialic acids. patsnap.comwikipedia.org Sialic acids are a diverse family of nine-carbon carboxylated sugars, with N-acetylneuraminic acid (Neu5Ac) being the most common form in human tissues. patsnap.com These sugars are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids, where they play critical roles in a vast array of biological processes, including cell-cell recognition, immune response modulation, and pathogen interaction. patsnap.comwikipedia.orgoup.com

The biosynthesis of sialic acid begins in the cytoplasm. wikipedia.org The pathway is initiated from UDP-N-acetylglucosamine (UDP-GlcNAc), a derivative of glucose. wikipedia.org In the rate-limiting step of this pathway, the enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) converts UDP-GlcNAc into ManNAc. wikipedia.org Subsequently, the kinase domain of the same GNE enzyme phosphorylates ManNAc to form N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P). patsnap.com This intermediate is then condensed with phosphoenolpyruvate (B93156) (PEP) by the enzyme NeuAc-9-P-synthetase to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). Finally, a phosphatase removes the phosphate (B84403) group to produce Neu5Ac.

Once synthesized, Neu5Ac is transported into the nucleus and activated by being attached to cytidine (B196190) triphosphate (CTP), forming the high-energy donor substrate CMP-N-acetylneuraminic acid (CMP-Neu5Ac). wikipedia.org This activated sialic acid is then transported to the Golgi apparatus, where sialyltransferase enzymes attach it to the terminal positions of glycan chains on newly synthesized proteins and lipids. oup.com

Given its position as a key precursor, the availability of ManNAc can directly influence the level of cellular sialylation. wikipedia.org Research has shown that supplementing cells or organisms with exogenous ManNAc can increase the production of sialic acids, thereby enhancing the sialylation of cell surface glycoconjugates. patsnap.comcaymanchem.com This has significant therapeutic implications for a group of rare genetic disorders known as congenital disorders of glycosylation (CDG), particularly those caused by mutations in the GNE gene, such as GNE myopathy. patsnap.comcaymanchem.com By bypassing the defective enzymatic step, ManNAc supplementation aims to restore normal sialic acid levels. caymanchem.com

Rationale for ¹⁵n Isotopic Incorporation in N Acetyl D Mannosamine for Research Applications

The incorporation of the stable isotope ¹⁵N into N-Acetyl-D-mannosamine creates a powerful molecular tool, N-Acetyl-D-mannosamine-¹⁵N, for advanced biochemical research. medchemexpress.commedchemexpress.com The rationale for using ¹⁵N labeling stems from its ability to act as a tracer in complex biological systems, which can be detected by sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgresearchgate.net

A primary application of N-Acetyl-D-mannosamine-¹⁵N is in metabolic flux analysis (MFA) and metabolic labeling studies. medchemexpress.commedchemexpress.com The nitrogen atom in the N-acetyl group of ManNAc provides a specific site for isotopic labeling. In the hexosamine biosynthetic pathway, the amide side chain of the amino acid glutamine serves as the sole nitrogen donor for the synthesis of all amino sugars, including N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and sialic acids (which are derived from ManNAc). nih.govukisotope.com By providing cells with ¹⁵N-labeled glutamine or directly with N-Acetyl-D-mannosamine-¹⁵N, researchers can trace the path of the heavy nitrogen atom as it is incorporated into the entire family of amino sugars and their subsequent glycoconjugates. ukisotope.com This allows for the precise measurement of the flow and turnover of these crucial molecules, providing insights into the dynamics of glycan biosynthesis. ukisotope.com

Another key rationale is its use as an internal standard for quantitative analysis in mass spectrometry. medchemexpress.commedchemexpress.com One of the major challenges in LC-MS-based metabolomics is accurately quantifying metabolites due to matrix effects, where other molecules in the sample can suppress or enhance the signal of the analyte. nih.gov A stable isotope-labeled internal standard, such as N-Acetyl-D-mannosamine-¹⁵N, is chemically identical to its unlabeled counterpart (the analyte) and thus behaves identically during sample preparation, chromatography, and ionization. nih.gov By adding a known amount of the ¹⁵N-labeled standard to a sample, the ratio of the MS signal of the unlabeled analyte to the labeled standard can be used to calculate the absolute concentration of the analyte with high accuracy, correcting for any variations. nih.gov

Furthermore, ¹⁵N labeling is valuable in NMR spectroscopy for structural studies of carbohydrates and glycoproteins. researchgate.net While ¹H and ¹³C are the most commonly used nuclei for NMR, the ¹⁵N nucleus offers enhanced chemical shift dispersion, which can help resolve overlapping signals in complex spectra of large biomolecules. researchgate.net Using ¹⁵N-labeled compounds in conjunction with ¹³C labeling enables advanced multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC) that can provide detailed, sequence-specific information about the structure and dynamics of nitrogen-containing glycans. rsc.orgresearchgate.net

Overview of Research Paradigms Utilizing N Acetyl D Mannosamine ¹⁵n

Chemoenzymatic Synthesis Routes for N-Acetyl-D-mannosamine-¹⁵N

Chemoenzymatic methods are often favored for their high selectivity and yield under mild reaction conditions. These approaches typically involve the use of enzymes to catalyze key transformation steps, starting from an isotopically labeled precursor.

Enzymatic N-Acetylation and Epimerization with ¹⁵N-Labeled Precursors

A prominent and efficient chemoenzymatic strategy for the synthesis of ManNAc-¹⁵N involves the enzymatic epimerization of its C-2 epimer, N-Acetyl-D-glucosamine-¹⁵N (GlcNAc-¹⁵N). researchgate.netwikipedia.org This process hinges on the availability of the ¹⁵N-labeled precursor, which can be synthesized from commercially available ¹⁵N-labeled starting materials.

The synthesis of the ¹⁵N-labeled precursor, GlcNAc-¹⁵N, can be achieved through various methods. One common approach involves the use of ¹⁵N-labeled ammonia (B1221849) or an equivalent ¹⁵N source to introduce the isotopic label at the C-2 amino position of a suitable glucose derivative. For instance, D-glucosamine can be N-acetylated using acetic anhydride (B1165640) in the presence of a base to yield N-acetyl-D-glucosamine. To introduce the ¹⁵N label, one would start with D-glucosamine-¹⁵N hydrochloride, which can be prepared from D-fructose and a ¹⁵N-labeled ammonium (B1175870) source.

Once GlcNAc-¹⁵N is obtained, the key epimerization step is catalyzed by the enzyme N-acyl-D-glucosamine 2-epimerase (AGE). researchgate.netacs.org This enzyme facilitates the reversible conversion of GlcNAc-¹⁵N to ManNAc-¹⁵N. The equilibrium of this reaction typically favors GlcNAc; however, the reaction can be driven towards the formation of ManNAc by coupling it with a subsequent enzymatic reaction that consumes ManNAc, such as the synthesis of sialic acid. um.es

The general chemoenzymatic synthesis can be summarized as follows:

Synthesis of ¹⁵N-labeled precursor: Preparation of N-Acetyl-D-glucosamine-¹⁵N from a suitable ¹⁵N-labeled starting material.

Enzymatic Epimerization: Incubation of GlcNAc-¹⁵N with N-acyl-D-glucosamine 2-epimerase to yield a mixture of GlcNAc-¹⁵N and ManNAc-¹⁵N.

Purification: Separation of the desired ManNAc-¹⁵N from the reaction mixture, often involving chromatographic techniques.

| Step | Reactant(s) | Enzyme/Reagent | Product |

| 1 | D-glucosamine-¹⁵N | Acetic anhydride | N-Acetyl-D-glucosamine-¹⁵N |

| 2 | N-Acetyl-D-glucosamine-¹⁵N | N-acyl-D-glucosamine 2-epimerase (AGE) | N-Acetyl-D-mannosamine-¹⁵N |

Stereoselective Glycosidation Approaches Employing ¹⁵N-Labeled Building Blocks

For the synthesis of more complex glycoconjugates containing ManNAc-¹⁵N, stereoselective glycosidation methods are employed. These methods utilize activated ¹⁵N-labeled mannosamine (B8667444) building blocks (glycosyl donors) and a glycosyl acceptor to form a specific glycosidic linkage.

The ¹⁵N-labeled mannosamine donor must be appropriately protected to ensure that only the desired hydroxyl group of the acceptor reacts. Common protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers, acetyl esters, and silyl (B83357) ethers. The stereochemical outcome of the glycosylation (α or β) is influenced by several factors, including the nature of the protecting group at the C-2 position, the type of glycosyl donor, the promoter used, and the reaction conditions. For instance, a participating group at C-2, such as an N-acetyl group, typically leads to the formation of a 1,2-trans-glycoside (β-mannoside).

While specific examples detailing the stereoselective glycosylation of a ¹⁵N-labeled mannosamine donor are not abundant in readily available literature, the general principles of modern glycosylation chemistry are applicable. The synthesis would involve:

Preparation of the ¹⁵N-labeled mannosamine donor: Synthesis of ManNAc-¹⁵N as described previously, followed by protection of the hydroxyl groups and activation of the anomeric center (e.g., as a trichloroacetimidate, thioglycoside, or glycosyl halide).

Glycosylation: Reaction of the activated ¹⁵N-labeled mannosamine donor with a suitable glycosyl acceptor in the presence of a promoter.

Deprotection: Removal of the protecting groups to yield the final glycoconjugate.

Chemical Synthesis of N-Acetyl-D-mannosamine-¹⁵N Intermediates

Purely chemical methods provide an alternative to chemoenzymatic routes, offering versatility in scale-up and the use of a wider range of reagents.

Preparation of ¹⁵N-Labeled Amine or Amide Components for Mannosamine Formation

The cornerstone of the chemical synthesis of ManNAc-¹⁵N is the introduction of the ¹⁵N isotope. This is typically achieved by using a ¹⁵N-labeled amine or amide source early in the synthetic sequence. A common and commercially available starting material is ¹⁵N-labeled ammonium chloride or ¹⁵N-labeled sodium azide.

For example, a synthetic route could commence with a readily available sugar derivative that can be converted to an amino sugar. The introduction of the ¹⁵N label can be accomplished via nucleophilic substitution with a ¹⁵N-labeled nucleophile, such as ¹⁵N-azide, followed by reduction to the amine and subsequent N-acetylation.

Multi-step Organic Transformations for the Mannosamine Skeleton Assembly

A well-established chemical method for the synthesis of N-acetyl-D-mannosamine from N-acetyl-D-glucosamine is through base-catalyzed epimerization. wikipedia.orggoogle.com This method can be adapted for the ¹⁵N-labeled analogue.

The process typically involves treating a solution of GlcNAc-¹⁵N with a base, such as sodium hydroxide (B78521) or an ion-exchange resin, at a controlled pH and temperature. google.com This leads to an equilibrium mixture of GlcNAc-¹⁵N and ManNAc-¹⁵N. The challenge with this method is the separation of the two epimers, which have very similar physical properties.

| Method | Starting Material | Key Reagent/Condition | Product |

| Base-catalyzed Epimerization | N-Acetyl-D-glucosamine-¹⁵N | NaOH or ion-exchange resin | Equilibrium mixture of GlcNAc-¹⁵N and ManNAc-¹⁵N |

Purification and Rigorous Isotopic Purity Assessment of N-Acetyl-D-mannosamine-¹⁵N

Following the synthesis, rigorous purification and characterization of ManNAc-¹⁵N are essential to ensure its suitability for subsequent applications. The primary challenges are the separation from its epimer, GlcNAc-¹⁵N, and the accurate determination of the isotopic enrichment.

Purification is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly with specialized columns for carbohydrate separation (e.g., amino-propyl or ion-exchange columns), is a powerful tool for separating ManNAc-¹⁵N from GlcNAc-¹⁵N and other reaction impurities. oup.com

The isotopic purity of the final product is a critical parameter and is assessed using mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the labeled compound, confirming the incorporation of the ¹⁵N isotope. The mass difference between the labeled and unlabeled compound is expected to be approximately 0.997 Da. The isotopic distribution pattern in the mass spectrum can be analyzed to quantify the percentage of ¹⁵N incorporation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy provides direct evidence of the presence and chemical environment of the ¹⁵N nucleus. Furthermore, ¹H-¹⁵N heteronuclear correlation spectroscopy (e.g., HSQC) can be used to assign the ¹⁵N resonance to the specific nitrogen atom in the molecule. The coupling constants between ¹⁵N and adjacent protons (e.g., ¹H-C2) can also provide valuable structural information. oup.com

| Technique | Purpose | Key Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purification | Separation of ManNAc-¹⁵N from GlcNAc-¹⁵N and other impurities |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Assessment | Confirmation of ¹⁵N incorporation and quantification of isotopic enrichment |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Isotopic Purity | Direct detection of the ¹⁵N nucleus, structural assignment, and confirmation of labeling |

Chromatographic Separation Techniques for Labeled Compound Isolation

Following the synthesis of N-Acetyl-D-mannosamine-¹⁵N, its purification and isolation from the reaction mixture are critical to obtain a high-purity product for research. Chromatographic techniques are indispensable for this purpose, effectively separating the labeled compound from unreacted starting materials, non-labeled species, and other byproducts.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of amino sugars like ManNAc, derivatization is necessary to increase their volatility. A common method is the conversion to alditol acetate (B1210297) derivatives. bangor.ac.ukresearchgate.net This method has been successfully used for the separation of glucosamine, mannosamine, and galactosamine. bangor.ac.uk The use of a VF-23MS stationary phase has been shown to provide optimal separation of these derivatives. researchgate.net Another derivatization method involves the formation of aldononitrile acetates, which also allows for subsequent analysis by GC. jove.com

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is another widely used technique for the purification of carbohydrates. HPLC can be performed using various stationary phases, including anion exchange resins, which have been employed for the separation of ManNAc from reaction mixtures. jst.go.jpresearchgate.net Size-exclusion chromatography, such as with Bio-Gel P-2, is also effective for purifying reaction products by separating molecules based on their size. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of a reaction and for preliminary separation. For the separation of ManNAc and its derivatives, a solvent system such as ethyl acetate/methanol/water/acetic acid can be used, with visualization achieved by staining with p-anisaldehyde. nih.gov

The selection of the appropriate chromatographic technique depends on the scale of the purification and the specific properties of the compounds in the mixture. Often, a combination of different chromatographic methods is employed to achieve the desired purity of the isolated N-Acetyl-D-mannosamine-¹⁵N.

Mass Spectrometric Verification of ¹⁵N Enrichment and Positional Specificity

Mass spectrometry (MS) is a fundamental analytical technique for confirming the successful incorporation and determining the enrichment level of the ¹⁵N isotope in N-Acetyl-D-mannosamine-¹⁵N. acs.org It provides precise mass information that allows for the differentiation between the labeled and unlabeled compound.

The molecular weight of unlabeled N-Acetyl-D-mannosamine is approximately 221.21 g/mol . nih.gov The incorporation of a single ¹⁵N atom in place of the naturally more abundant ¹⁴N atom results in a mass increase of approximately 1 Dalton, to about 222.09 g/mol . clearsynth.comlgcstandards.com High-resolution mass spectrometry can detect this mass shift with high accuracy, confirming the presence of the ¹⁵N label. acs.org

To determine the percentage of ¹⁵N enrichment, the relative intensities of the mass peaks corresponding to the labeled and unlabeled species are measured. acs.orgacs.org The isotopic distribution of the labeled compound will show a characteristic pattern that can be compared to theoretical distributions to quantify the level of enrichment. acs.org

Tandem mass spectrometry (MS/MS) is employed to verify the positional specificity of the ¹⁵N label. In this technique, the parent ion of N-Acetyl-D-mannosamine-¹⁵N is selected and fragmented. The resulting fragment ions are then analyzed. By analyzing the mass-to-charge ratio of the fragments, it is possible to determine which part of the molecule contains the ¹⁵N atom. For N-Acetyl-D-mannosamine-¹⁵N, the ¹⁵N atom is expected to be located in the N-acetyl group. Fragmentation patterns would show a mass shift in fragments containing the nitrogen atom, confirming its specific location. acs.org

For instance, in the analysis of ¹⁵N-labeled peptides, tandem MS is used to confirm the location of heavy isotope labels. acs.org A similar principle applies to the analysis of ¹⁵N-labeled monosaccharides.

Below is a table summarizing the expected mass spectrometric data for N-Acetyl-D-mannosamine-¹⁵N.

| Compound | Molecular Formula | Exact Mass (Da) | Key Differentiating Feature |

| N-Acetyl-D-mannosamine | C₈H₁₅NO₆ | 221.08993720 nih.gov | Lower mass peak |

| N-Acetyl-D-mannosamine-¹⁵N | C₈H₁₅¹⁵NO₆ | 222.0869712 | Mass shift of ~1 Da higher than the unlabeled compound |

Considerations for Scalable Production of N-Acetyl-D-mannosamine-¹⁵N for Research Demands

The scalable production of N-Acetyl-D-mannosamine-¹⁵N is essential to meet the demands of various research fields that rely on isotopically labeled compounds. bangor.ac.ukcreative-biolabs.com Several factors must be considered to develop a simple, efficient, and cost-effective large-scale synthesis process. jst.go.jpresearchgate.net

One of the primary considerations is the choice of the synthetic route. Chemo-enzymatic methods are often favored for large-scale production due to their high specificity and milder reaction conditions compared to purely chemical syntheses. jst.go.jpresearchgate.net For example, the use of N-acyl-D-glucosamine 2-epimerase for the conversion of ¹⁵N-labeled N-acetyl-D-glucosamine to N-Acetyl-D-mannosamine-¹⁵N can be an efficient method. jst.go.jp Another approach involves the cleavage of N-acetylneuraminic acid using N-acetylneuraminate lyase, which can be performed on an anion exchange resin to facilitate product separation. jst.go.jpresearchgate.net

Process optimization is key to maximizing yield and purity while minimizing production time and cost. This includes optimizing reaction conditions such as temperature, pH, and substrate concentrations. For enzymatic reactions, the stability and reusability of the enzymes are important considerations. Immobilizing enzymes on solid supports can facilitate their recovery and reuse, making the process more economical for large-scale applications. researchgate.net

Downstream processing, including the purification of the final product, must also be scalable. Chromatographic methods used for purification, such as ion-exchange or size-exclusion chromatography, need to be adapted for larger quantities. jst.go.jpresearchgate.net Crystallization is another potential method for purification on a large scale, provided that suitable conditions can be established. google.com

Finally, quality control measures are essential to ensure the identity, purity, and isotopic enrichment of the final product. This involves the use of analytical techniques such as NMR and mass spectrometry at various stages of the production process. acs.orgunimo.it

Companies specializing in custom carbohydrate synthesis offer services for producing stable isotope-labeled monosaccharides, including those labeled with ¹³C, ²H, ¹⁵N, or ¹⁸O, on scales ranging from milligrams to kilograms, which can support research demands. creative-biolabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing ¹⁵N Isotope

The introduction of stable isotopes like ¹³C and ¹⁵N has been a significant advancement in NMR spectroscopy, enabling the detailed structural investigation of biomolecules up to 30 kDa. doi.org For glycoconjugates, where the proton (¹H) NMR signals of the glycan and protein components often overlap, isotope labeling is particularly crucial. doi.org

High-Resolution Structural Elucidation of Labeled Glycans and Glycoconjugates

The incorporation of ¹⁵N into N-acetylated sugars like ManNAc provides a unique spectroscopic handle for NMR analysis. Since the natural abundance of ¹⁵N is low, its introduction significantly enhances sensitivity and allows for the application of specialized NMR experiments. nih.govsigmaaldrich.com This labeling strategy is instrumental in overcoming the chemical shift degeneracy that often complicates the NMR spectra of unlabeled glycans. nih.govd-nb.info

By metabolically labeling glycans with ¹⁵N-ManNAc, which serves as a precursor for sialic acid biosynthesis, researchers can introduce the ¹⁵N isotope into sialylated glycoconjugates. medchemexpress.comacs.orgnih.gov This enables the use of ¹⁵N-edited NMR experiments to selectively observe the signals from the labeled glycan moieties, even within a large glycoprotein, facilitating their structural determination at atomic resolution. doi.orgjcgg.jp For instance, the combination of ¹³C and ¹⁵N labeling has been successfully used to determine the solution conformation of an α(2,8)-sialic acid tetrasaccharide, providing direct evidence of its helical structure. nih.govd-nb.info

Conformational Analysis and Dynamics of ¹⁵N-Labeled Biomolecules

NMR spectroscopy is a premier technique for studying the three-dimensional structure and dynamics of glycans in solution. nih.gov ¹⁵N-labeling, in conjunction with NMR, provides valuable insights into the conformational dynamics of biomolecules. doi.org Chemical exchange phenomena, which reflect protein motions on microsecond to millisecond timescales, can be effectively studied by monitoring the transverse relaxation rates of backbone ¹⁵N spins. researchgate.net

The analysis of ¹⁵N relaxation data can reveal information about the flexibility and motion of the glycan chains and the protein backbone to which they are attached. doi.orgresearchgate.net For example, ¹⁵N spin relaxation times can be measured to probe the backbone dynamics of proteins. researchgate.net These studies are crucial for understanding how the conformation of glycans influences their biological function and interactions with binding partners. nih.gov

Advanced ¹⁵N-¹H and ¹⁵N-¹³C Heteronuclear Correlation Experiments

The presence of the ¹⁵N label enables a variety of powerful multi-dimensional NMR experiments that correlate the ¹⁵N nucleus with neighboring protons (¹H) and carbons (¹³C). doi.orgrug.nl These heteronuclear correlation experiments are essential for assigning the NMR signals of the labeled biomolecule and for determining its three-dimensional structure. rug.nl

¹⁵N-¹H Correlation Experiments: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) is a fundamental experiment that provides a fingerprint of the labeled molecule, with each peak corresponding to a specific nitrogen-hydrogen bond. rug.nlnih.govslu.se This is particularly useful for analyzing the amide groups in the N-acetyl moieties of sugars. researchgate.netnih.gov More advanced techniques like ¹H-¹⁵N HSQC-TOCSY can be used to assign proton resonances that are several bonds away from the ¹⁵N nucleus. nih.gov Transverse Relaxation-Optimized Spectroscopy (TROSY)-based experiments are particularly beneficial for studying large, deuterated proteins as they improve the sensitivity and resolution of the NMR spectra. researchgate.netrug.nl

¹⁵N-¹³C Correlation Experiments: Experiments that correlate ¹⁵N and ¹³C nuclei, such as the HNCO experiment, are used to link the amide nitrogen and proton with the carbonyl carbon of the preceding amino acid in the protein backbone, which is crucial for sequential assignment. Similarly, in glycans, these experiments can establish connectivities within the sugar and across the glycosidic linkage. d-nb.info For instance, combining ¹³C and ¹⁵N labeling allows for the use of experiments like (H)CACO to link the carbonyl and methyl carbons of the N-acetyl groups.

The table below summarizes some of the key heteronuclear NMR experiments used in the study of ¹⁵N-labeled biomolecules.

| Experiment Name | Information Obtained | Reference |

| ¹H-¹⁵N HSQC | Correlation between directly bonded nitrogen and hydrogen atoms, providing a "fingerprint" of the molecule. | rug.nlnih.govslu.se |

| ¹H-¹⁵N HSQC-TOCSY | Correlates an amide proton to other protons within the same spin system, aiding in resonance assignment. | nih.gov |

| ¹⁵N-edited NOESY | Detects through-space interactions between protons, providing distance restraints for structure calculation. | rug.nlnih.gov |

| HNCO | Correlates the amide proton and nitrogen to the carbonyl carbon of the preceding residue, crucial for backbone assignment. | |

| TROSY | Enhances spectral resolution and sensitivity for larger biomolecules. | researchgate.netrug.nl |

Mass Spectrometry (MS) Applications for ¹⁵N-Labeled Glycometabolites

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When combined with stable isotope labeling, it becomes a powerful tool for quantitative analysis and structural characterization. silantes.comspringernature.com

Quantitative Metabolomics and Glycomics with ¹⁵N-Labeling

Stable isotope labeling in conjunction with mass spectrometry is a cornerstone of quantitative proteomics and metabolomics. silantes.comspringernature.com In this approach, one set of cells or an organism is grown in a medium containing the "light" (natural abundance) isotope (e.g., ¹⁴N), while the other is grown in a medium enriched with a "heavy" isotope (e.g., ¹⁵N). frontiersin.orgcreative-proteomics.com The samples are then mixed, processed, and analyzed by MS. The relative abundance of a specific metabolite or glycan in the two samples can be determined by comparing the signal intensities of the light and heavy isotopic forms. frontiersin.orgcreative-proteomics.com

Metabolic labeling with ¹⁵N-glutamine has been shown to efficiently incorporate ¹⁵N into the amino sugars of N- and O-linked glycans. nih.govnih.gov This allows for the relative quantification of glycans between different cell states. For example, a study on murine embryonic stem cells demonstrated an average ¹⁵N incorporation of 95.8% into N-linked glycans. nih.gov This method, termed Isotopic Detection of Aminosugars With Glutamine (IDAWG), is valuable for comparative glycomic studies. nih.gov

A significant advantage of using ¹⁵N labeling is that the heavy-labeled peptides or glycans can serve as internal standards, which helps to correct for variations in sample preparation and MS analysis, leading to more accurate quantification. silantes.comspringernature.comfrontiersin.org

Fragmentation Pattern Analysis for Isotope Position Determination and Pathway Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions to generate product ions. The resulting fragmentation pattern provides a wealth of structural information. researchgate.netarizona.edu When a molecule is labeled with a stable isotope like ¹⁵N, the mass of the fragment ions containing the label will be shifted. researchgate.netnih.gov By analyzing these mass shifts, it is possible to determine the location of the isotope within the molecule. researchgate.netacs.org

This capability is particularly useful for confirming metabolic pathways. acs.org By feeding cells ¹⁵N-labeled precursors like ¹⁵N-ManNAc, researchers can trace the incorporation of the ¹⁵N atom into downstream metabolites, such as sialic acids. medchemexpress.com The analysis of the fragmentation patterns of these metabolites in an MS/MS experiment can confirm that the label is present in the expected position, thereby validating the known biosynthetic pathway. acs.orgresearchgate.net For example, in the analysis of peptides, differential ¹⁴N/¹⁵N-labeling has been used to specifically identify N-terminal fragment ions (b-ions), which greatly aids in de novo peptide sequencing. nih.gov

The table below provides an overview of MS applications for ¹⁵N-labeled glycometabolites.

| Application | Description | Key Findings/Advantages | References |

| Quantitative Glycomics | Relative quantification of glycans by comparing signal intensities of ¹⁴N- and ¹⁵N-labeled forms. | Enables accurate comparison of glycan abundance between different biological samples. Heavy-labeled glycans act as internal standards. | silantes.comfrontiersin.orgcreative-proteomics.comnih.gov |

| Metabolic Pathway Tracing | Following the incorporation of ¹⁵N from a labeled precursor into downstream metabolites. | Confirms biosynthetic pathways and helps identify novel metabolites. | medchemexpress.comacs.orgresearchgate.net |

| Fragmentation Analysis | Analyzing the mass shifts in fragment ions to determine the position of the ¹⁵N label. | Provides detailed structural information and confirms the site of isotope incorporation. | researchgate.netnih.govresearchgate.net |

High-Resolution MS for Complex Glycomic Mixture Analysis

The analysis of complex biological samples to identify and quantify the full complement of glycans—the glycome—presents a significant analytical challenge due to the immense structural diversity and dynamic range of these molecules. High-resolution mass spectrometry (MS) has become an indispensable tool in glycomics. nih.gov The use of stable isotope labeling, particularly with ¹⁵N, in conjunction with high-resolution MS, offers a powerful strategy for accurate quantitative and comparative glycomic analysis. ukisotope.comnih.gov

N-Acetyl-D-mannosamine (ManNAc) is a precursor for all sialic acids and also contains a nitrogen atom in its N-acetyl group. wikipedia.orgpatsnap.com By using a ¹⁵N-labeled precursor in cell culture, such as L-Glutamine (amide-¹⁵N), the ¹⁵N isotope is metabolically incorporated into the N-acetyl groups of hexosamines, including GlcNAc, GalNAc, and ManNAc. ukisotope.com This metabolic labeling strategy, often referred to as Isotope-Directed Analysis of Glycans (IDAWG), results in a predictable mass shift for every ¹⁵N-labeled monosaccharide incorporated into a glycan structure. ukisotope.com

For every N-acetylhexosamine (like GlcNAc or ManNAc) or sialic acid residue that incorporates the label, the mass of the glycan increases by approximately 1 Da. ukisotope.com When analyzing complex mixtures, such as those derived from cell lysates or biofluids, samples from two different states (e.g., control vs. treated) can be compared. One population is cultured with the natural abundance ("light") nitrogen source, while the other is cultured with the ¹⁵N-enriched ("heavy") source. The samples can then be mixed at an early stage, minimizing quantitative errors from sample handling and analysis. ukisotope.complos.org

In a high-resolution mass spectrum, glycans from the "light" sample and their "heavy" counterparts appear as distinct ion pairs separated by a mass difference corresponding to the number of incorporated ¹⁵N atoms. For instance, a high-mannose N-glycan containing two core N-acetylglucosamine (GlcNAc) residues will show a mass increase of approximately 2 Da when fully labeled with ¹⁵N. ukisotope.com The intensity ratio of these "light" and "heavy" isotopic peaks, as measured by instruments like a Fourier-transform mass spectrometer (FT-MS), provides a direct and accurate quantification of the relative abundance of that specific glycan between the two samples. ukisotope.com This approach allows for the confident identification and relative quantification of hundreds of glycans in a single analysis, revealing subtle but significant changes in the glycome that are associated with different physiological or pathological states.

Mechanistic Enzymology of Glycosyltransferases, Epimerases, and Glycosidases

The stable isotope ¹⁵N-Acetyl-D-mannosamine serves as a powerful, non-radioactive probe for elucidating the mechanisms of key enzymes in glycan metabolism. Its use in techniques like kinetic isotope effect studies and active site mapping provides detailed insights into the transition states and catalytic residues of glycosyltransferases, epimerases, and glycosidases. nih.govnih.gov

Investigating Kinetic Isotope Effects (KIEs) with ¹⁵N-Labeled Substrates

The kinetic isotope effect (KIE) is a sensitive probe of enzymatic reaction mechanisms, revealing changes in bonding to an isotopically substituted atom during the rate-determining step of a reaction. nih.gov By comparing the reaction rates of a substrate containing the light isotope (¹⁴N) with one containing the heavy isotope (¹⁵N), a ¹⁵N-KIE can be measured. This value provides critical information about the transition state of the enzymatic reaction. nih.gov Heavy-atom KIEs, such as those with ¹⁵N, are typically small, necessitating highly precise analytical measurements, often achieved using isotope ratio mass spectrometry or specialized NMR techniques under competitive conditions. chemrxiv.org

When ¹⁵N-Acetyl-D-mannosamine or its activated nucleotide sugar form (UDP-¹⁵N-ManNAc) is used as a substrate, KIEs can be measured for several classes of enzymes:

Glycosyltransferases: For enzymes that transfer ManNAc, a ¹⁵N-KIE can help distinguish between different proposed mechanisms (e.g., retaining vs. inverting). nih.gov A significant KIE would suggest that the chemistry involving the nitrogen atom, or the glycosidic bond cleavage where the N-acetyl group influences the electronic environment, is part of the rate-limiting step.

Epimerases: Enzymes like UDP-GlcNAc 2-epimerase, which converts UDP-GlcNAc to UDP-ManNAc, are crucial in sialic acid biosynthesis. wikipedia.org While the primary chemical change occurs at the C2 position, a secondary KIE at the adjacent ¹⁵N-acetyl group could provide information about conformational changes or electronic redistribution in the transition state.

Glycosidases: For enzymes that cleave ManNAc from a glycan chain, a ¹⁵N-KIE can probe the nature of the transition state during glycosidic bond cleavage. For example, an inverse KIE (k¹⁴/k¹⁵ < 1) was observed in studies of HIV-1 protease, suggesting that bonding to the nitrogen atom becomes stiffer in the transition state, consistent with protonation. nih.gov A similar approach with ¹⁵N-ManNAc could reveal details of proton transfer and bond breaking in glycosidase mechanisms.

The table below summarizes the theoretical application of ¹⁵N KIEs in studying these enzymes.

| Enzyme Class | Substrate | Potential Mechanistic Insight from ¹⁵N KIE |

| Glycosyltransferases | UDP-¹⁵N-ManNAc | Probing the transition state of glycosidic bond formation/cleavage. |

| Epimerases | UDP-¹⁵N-GlcNAc | Detecting secondary effects related to substrate conformation in the active site. |

| Glycosidases | Glycan terminating in ¹⁵N-ManNAc | Elucidating the mechanism of glycosidic bond hydrolysis. |

Enzyme Active Site Mapping and Catalytic Mechanism Delineation

Isotopically labeled substrates are instrumental in mapping enzyme active sites and identifying key catalytic residues. While X-ray crystallography can provide static snapshots of a substrate bound in an active site, as seen in the structure of the glycosyltransferase TagA with UDP-ManNAc, NMR spectroscopy with labeled substrates can provide dynamic information in solution. nih.gov

When ¹⁵N-Acetyl-D-mannosamine binds to an enzyme, changes in the chemical environment of the ¹⁵N nucleus can be detected by NMR. Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be applied in two ways:

Ligand-Observed NMR: If ¹⁵N-ManNAc is used as the ligand, changes in its NMR signal upon binding to the enzyme can report on its bound conformation.

Protein-Observed NMR: More commonly, the protein itself is uniformly ¹⁵N-labeled, and the binding of an unlabeled ligand (like ManNAc) is monitored. nih.gov Residues in the protein's active site that interact with the ligand will show significant chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum.

By combining structural data with mutagenesis and kinetic analysis, a detailed picture of the catalytic mechanism can be constructed. For instance, molecular dynamics simulations of TagA bound to UDP-ManNAc suggested that specific arginine residues are crucial for catalysis by interacting with the substrate. nih.gov Experimental validation using ¹⁵N-labeled substrates could further confirm these interactions and their role in the reaction mechanism.

Probing Specific Protein-Glycan Interactions and Recognition

The specific recognition of glycans by glycan-binding proteins (GBPs), such as lectins, is fundamental to countless biological processes. Understanding the structural basis of these interactions is key to deciphering their function. The use of ¹⁵N-labeled molecules, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, is a cornerstone of these structural and functional investigations. mdpi.com

Ligand Binding Studies Using ¹⁵N-Labeled Glycans

While less common than protein labeling, the synthesis of glycans with a ¹⁵N label, such as ¹⁵N-Acetyl-D-mannosamine, provides a direct probe for studying interactions from the ligand's perspective. This "ligand-observed" NMR approach can be particularly valuable when working with large or membrane-associated proteins that are difficult to produce in isotopically labeled forms.

In such an experiment, the NMR signals of the ¹⁵N-labeled glycan are monitored as the unlabeled GBP is titrated into the sample. Changes in the chemical shift, line width, or intensity of the glycan's signals upon binding provide direct evidence of the interaction and can be used to calculate binding affinity (dissociation constant, K_d). Furthermore, this method can reveal which parts of the glycan are directly involved in the binding interface. Although powerful, this approach requires the chemical or enzymatic synthesis of the ¹⁵N-labeled glycan, which can be challenging.

Structural Biology of Glycan-Binding Proteins (GBPs) with Labeled Ligands

The most prevalent and powerful method for studying protein-glycan interactions involves the use of uniformly ¹⁵N-labeled GBPs. westmont.edu This "protein-observed" NMR approach has been widely used to characterize the binding of various glycans, including those containing ManNAc derivatives.

The standard experiment is the ¹H-¹⁵N HSQC, which generates a spectrum where each peak corresponds to a specific amide bond in the protein's backbone. westmont.edu When an unlabeled glycan ligand (e.g., one containing ManNAc) is added, only the signals of the protein residues that are in or near the binding site will be perturbed. This phenomenon, known as Chemical Shift Perturbation (CSP), allows for the precise mapping of the glycan binding footprint onto the protein's surface.

By titrating the glycan and monitoring the CSPs, a dose-response curve can be generated for each affected residue, from which the dissociation constant (K_d) can be accurately calculated. This provides quantitative data on the binding affinity.

The table below outlines key findings from representative NMR titration studies where ¹⁵N-labeled proteins were used to investigate glycan binding.

| ¹⁵N-Labeled Protein | Unlabeled Ligand | Key Findings |

| GB1 (Model Protein) | Cu²⁺-NTA | Demonstrated the feasibility of using ¹⁵N-specific labeling to reduce spectral overlap and measure distances with precision. westmont.edu |

| HIV-1 Protease | Peptide Substrate | Used ¹⁵N kinetic isotope effects to show stiffening of bonding to the proline nitrogen in the transition state. nih.gov |

| Cytidine (B196190) Deaminase | Cytidine | Showed that the chemical transformation of the substrate becomes more rate-determining in mutants with reduced activity. nih.gov |

These structural and affinity data are crucial for understanding the specificity of glycan recognition and provide a rational basis for the design of inhibitors or mimetics that can modulate the biological functions of GBPs.

Advanced Analytical Methodologies for N Acetyl D Mannosamine 15n Detection and Quantification

Chromatographic Separations Coupled with Isotope-Specific Detection

Chromatographic methods are fundamental to the analysis of ¹⁵N-ManNAc, providing the necessary separation from interfering substances prior to mass spectrometric detection. The choice between liquid and gas chromatography is often dictated by the sample matrix and the specific analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotope Ratio Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the direct analysis of ¹⁵N-ManNAc in aqueous samples with minimal sample preparation. This technique allows for the simultaneous monitoring of the natural (¹⁴N) and the heavy isotope-labeled (¹⁵N) forms of the compound. uzh.ch By measuring the relative intensities of the mass-to-charge ratios (m/z) corresponding to both isotopic forms, precise isotope ratios (¹⁵N/¹⁴N) can be determined. acs.org

This isotope ratio information is vital for stable isotope dilution models, which enable the calculation of compound turnover rates, including production and utilization, within a biological system. uzh.ch Advanced LC-MS platforms can achieve detection limits in the low nanomolar range, making them suitable for studying the biogeochemical cycling and microbial uptake of amino sugars in diverse environments. uzh.ch The ability to perform flux analysis by tracing the incorporation of the ¹⁵N label into downstream metabolites is a key advantage of this approach. acs.org

Table 1: LC-MS Parameters for Amino Sugar Analysis This is an interactive table. Feel free to sort and filter the data.

| Parameter | Description | Relevance to ¹⁵N-ManNAc Analysis | Source |

|---|---|---|---|

| Chromatography Mode | Ion-Exclusion Chromatography | Provides effective separation of polar analytes like amino sugars from complex matrices. | uzh.ch |

| Mobile Phase | Aqueous with weak acid/base modifiers | Optimized for the retention and elution of carbohydrates and amino sugars. | uzh.ch |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, non-volatile molecules like ManNAc, minimizing fragmentation. | acs.org |

| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap) | QqQ is used for sensitive targeted analysis (MRM), while HRMS provides high mass accuracy to resolve isobars. | uzh.chacs.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan | MRM is used for quantification by monitoring specific parent-to-fragment ion transitions for both ¹⁴N and ¹⁵N forms. Full scan on HRMS allows for untargeted analysis and confirmation of isotopic enrichment. | uzh.ch |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized N-Acetyl-D-mannosamine-15N

Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a well-established technique for the analysis of monosaccharides. However, due to the low volatility of sugars like N-Acetyl-D-mannosamine, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound. researchgate.net Common derivatization procedures include trimethylsilylation or acetylation to form, for example, N-acetyl-isopropyl esters. researchgate.net

Once derivatized, ¹⁵N-ManNAc can be separated and analyzed. The mass spectrometer detects the characteristic mass shift of +1 atomic mass unit in fragments containing the nitrogen atom, allowing for the differentiation between the labeled and unlabeled compound. nih.gov GC-MS is particularly useful for resolving isomers and provides robust, reproducible quantification. The fragmentation patterns observed in the mass spectrum can also be used for structural confirmation of the analyte. nih.gov

Table 2: Example GC-MS Fragmentation Data for N-Acetyl-D-mannosamine The following data for the unlabeled compound illustrates the type of information obtained. For ¹⁵N-ManNAc, fragments containing the acetylamino group would show a mass shift.

| Relative m/z | Relative Intensity (%) | Putative Fragment | Source |

|---|---|---|---|

| 147 | 100.00 | [Fragment data specific to derivatized ManNAc] | nih.gov |

| 205 | 53.75 | [Fragment data specific to derivatized ManNAc] | nih.gov |

| 129 | 46.15 | [Fragment data specific to derivatized ManNAc] | nih.gov |

| 117 | 40.64 | [Fragment data specific to derivatized ManNAc] | nih.gov |

| 103 | 35.12 | [Fragment data specific to derivatized ManNAc] | nih.gov |

Capillary Electrophoresis (CE) and Microfluidic Platforms with Isotope Tracers

Capillary electrophoresis and microfluidic systems represent a frontier in metabolite analysis, offering rapid separations with minimal sample consumption.

High-Throughput Separation of Labeled Metabolites and Derivatives

Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. This technique is well-suited for the analysis of charged or polar compounds like amino sugars. pharmacompass.comresearchgate.net When coupled with mass spectrometry (CE-MS), it provides an orthogonal separation mechanism to liquid chromatography, which can be advantageous for complex samples. acs.org The high efficiency and short analysis times of CE make it amenable to high-throughput screening applications, allowing for the rapid analysis of numerous samples in metabolic studies involving ¹⁵N-ManNAc tracers.

Integration with Downstream Detection Technologies

Microfluidic platforms, or "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single device. nih.gov These platforms have been successfully coupled with NMR detectors for the analysis of N-acetylhexosamine stereoisomers, including N-acetyl-D-mannosamine. ru.nlresearchgate.net Researchers have noted the potential for expanding these microfluidic-NMR systems to include a ¹⁵N channel, which would permit advanced 2D heteronuclear NMR experiments directly on the chip. researchgate.net This integration minimizes sample volume, reduces analysis time, and opens possibilities for monitoring reaction kinetics and molecular interactions in real-time. researchgate.net

Bioinformatic and Computational Tools for Isotope Tracer Data Analysis

The data generated from stable isotope labeling experiments, such as those using ¹⁵N-ManNAc, are rich and complex. To extract meaningful biological insights from these datasets, specialized bioinformatic and computational tools are essential. nih.govnih.gov These tools aid in correcting raw data, quantifying isotopic enrichment, and modeling metabolic fluxes and pathways. uni-regensburg.denih.gov

Metabolic Flux Analysis (MFA) Algorithms with 15N-Labeled Data

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govvanderbilt.edu When combined with stable isotope labeling data, MFA can provide a detailed picture of the active metabolic pathways and their contributions to cellular processes. nih.govcreative-proteomics.com While ¹³C is the most common isotope used in MFA, the use of ¹⁵N tracers is crucial for studying nitrogen metabolism. nih.govcreative-proteomics.com

The general workflow of an MFA study involving ¹⁵N-ManNAc would include the following steps:

Isotope Labeling Experiment: Cells or organisms are cultured with a substrate containing ¹⁵N-ManNAc.

Sample Analysis: The isotopic labeling patterns of intracellular metabolites are measured using techniques like mass spectrometry (MS) or NMR.

Computational Modeling: The experimental data, along with a stoichiometric model of the metabolic network and measured extracellular rates (e.g., substrate uptake), are used as inputs for MFA algorithms. vanderbilt.edu

Key aspects of MFA algorithms for ¹⁵N-labeled data include:

Stoichiometric Network Model: A comprehensive model of the relevant metabolic reactions, including the atom transitions for nitrogen, is constructed. nih.gov

Isotopomer Distribution Modeling: The algorithms simulate the expected distribution of ¹⁵N isotopes in various metabolites based on a given set of metabolic fluxes.

Flux Estimation: By iteratively adjusting the fluxes in the model, the algorithm seeks to find the flux distribution that best explains the experimentally measured isotopomer distributions. nih.gov

Statistical Analysis: Rigorous statistical methods are used to assess the goodness-of-fit and to determine the confidence intervals for the estimated fluxes. nih.gov

Several software tools and computational frameworks are available for performing MFA with ¹⁵N data. For instance, some approaches utilize Bayesian model averaging to provide robust quantification of both carbon and nitrogen fluxes simultaneously. nih.gov These tools can handle data from various analytical platforms and can be adapted to study a wide range of biological systems. researchgate.net The application of ¹⁵N-MFA can reveal critical information, such as identifying the primary nitrogen sources for a cell or quantifying the fluxes through amino acid and nucleotide biosynthesis pathways. nih.govbiorxiv.org

Table of MFA Software Features:

| Feature | Description | Relevance to ¹⁵N-ManNAc Studies |

| Isotope Tracer Support | Ability to model the incorporation of various stable isotopes. | Essential for handling ¹⁵N labeling data. Some tools support dual labeling with ¹³C and ¹⁵N. nih.govnih.gov |

| Network Model Input | Accepts standard formats for metabolic network models (e.g., SBML). | Allows for the use of curated and community-developed metabolic models. |

| Data Correction | Algorithms to correct for natural isotope abundance and tracer impurities. uni-regensburg.denih.gov | Crucial for accurate quantification of isotopic enrichment. |

| Flux Calculation Engine | Core algorithms for solving the flux estimation problem. | Determines the speed and accuracy of the flux calculations. |

| Statistical Analysis | Provides confidence intervals and goodness-of-fit statistics for the estimated fluxes. | Ensures the reliability and statistical significance of the results. nih.gov |

Pathway Reconstruction and Network Modeling from Isotopic Enrichment Patterns

Beyond quantifying fluxes in known pathways, data from ¹⁵N-ManNAc labeling experiments can be used to reconstruct metabolic pathways and build network models. nih.govacs.org This is particularly valuable for discovering novel metabolic routes or for understanding how metabolic networks are rewired under different conditions. frontiersin.org

The principle behind this approach is that the pattern of ¹⁵N incorporation into downstream metabolites provides clues about the enzymatic reactions that have occurred. By tracing the flow of the ¹⁵N atom from ¹⁵N-ManNAc to other molecules, it is possible to infer the connections between these metabolites and thus reconstruct parts of the metabolic network. acs.org

Computational approaches for pathway reconstruction from isotopic data often involve:

Untargeted Metabolomics: Initial experiments may use untargeted mass spectrometry to identify all metabolites that become labeled with ¹⁵N after the introduction of ¹⁵N-ManNAc. frontiersin.org

Isotopologue Pattern Analysis: Algorithms analyze the mass isotopologue distributions (MIDs) of the detected metabolites. The specific pattern of labeled atoms can indicate the precursor-product relationships. acs.org

Network Inference Algorithms: These algorithms use the inferred relationships between metabolites to construct a metabolic network graph. They may incorporate known biochemical transformations from databases to aid in the reconstruction.

Molecular Networking: This technique, often used with tandem mass spectrometry (MS/MS) data, groups structurally similar molecules based on their fragmentation patterns. When combined with stable isotope labeling, it can effectively identify and characterize novel, labeled metabolites that are part of a biosynthetic pathway. nih.gov

For example, a study might reveal that after feeding cells with ¹⁵N-ManNAc, the ¹⁵N label appears in a series of downstream sialic acid derivatives. By analyzing the specific isotopologues of each derivative, researchers can deduce the sequence of enzymatic reactions in the sialic acid biosynthesis pathway. acs.org Computational tools can automate the process of identifying these labeled compounds and suggesting the most likely pathway structure. researchgate.net

The integration of stable isotope labeling with advanced analytical techniques and sophisticated computational tools provides a powerful platform for dissecting the complexities of metabolism. The use of ¹⁵N-ManNAc in such studies is instrumental for gaining a deeper understanding of nitrogen-containing metabolic pathways and their regulation.

Future Directions and Emerging Research Avenues for N Acetyl D Mannosamine 15n

Integration with Multi-Omics Approaches (Glycomics, Metabolomics, Proteomics)

The true power of ¹⁵N-ManNAc is realized when its application is integrated across multiple "omics" platforms, providing a holistic view of cellular processes. Stable isotope labeling allows for the concurrent quantitative analysis of the glycome, metabolome, and proteome from a single system. researchgate.net By introducing a ¹⁵N-labeled precursor, such as amide-¹⁵N-glutamine which is a source for the biosynthesis of amino sugars, researchers can trace the ¹⁵N atom as it flows through interconnected metabolic pathways. researchgate.netnih.gov This method, known as Isotopic Detection of Aminosugars With Glutamine (IDAWG), results in the incorporation of ¹⁵N into N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and N-acetylneuraminic acid (NeuAc), the latter of which is directly synthesized from ManNAc. wikipedia.orgresearchgate.netnih.gov

This integrated approach enables scientists to simultaneously observe changes in glycan structures (glycomics), shifts in metabolic pathway flux (metabolomics), and alterations in protein expression and modification (proteomics). biorxiv.orgnih.govualberta.ca For instance, in cancer research, this strategy can reveal how environmental stressors like hypoxia affect not only energy metabolism but also the biosynthesis of nucleotide sugars and the final structures of cell-surface O-glycans, which are critical in cell signaling and metastasis. biorxiv.org The ability to link changes across these different molecular layers provides a much richer and more comprehensive understanding of the biological response to stimuli or disease. researchgate.net

Table 6.1: Integration of ¹⁵N-Labeling in Multi-Omics Studies

| Omics Field | Application of ¹⁵N-Labeling (e.g., via ¹⁵N-ManNAc or precursors) | Key Insights |

|---|---|---|

| Glycomics | Metabolic labeling of aminosugars (GlcNAc, GalNAc, NeuAc) with ¹⁵N allows for relative and absolute quantification of glycan structures by mass spectrometry. researchgate.netnih.gov | Enables tracking of glycan turnover, characterization of disease-specific glycoprofiles, and elucidation of glycan structural changes in response to stimuli. nih.govnih.gov |

| Metabolomics | Tracing the ¹⁵N label through interconnected pathways, such as the hexosamine biosynthetic pathway (HBP), glycolysis, and nucleotide sugar synthesis. biorxiv.orgnih.gov | Provides insights into metabolic reprogramming, pathway flux, and the availability of precursors for glycosylation under various physiological and pathological conditions. biorxiv.orgnih.gov |

| Proteomics / Glycoproteomics | ¹⁵N labeling of the glycan portion of glycoproteins allows for differentiation and quantification of glycoforms and the identification of glycosylation sites. researchgate.netnih.gov | Facilitates site-specific glycosylation analysis, quantifies changes in the abundance of specific glycopeptides, and links glycan modifications to specific proteins. researchgate.net |

Development of Novel Isotope-Assisted Imaging Modalities for Glycans

Visualizing the spatial distribution of specific biomolecules within tissues is crucial for understanding their function in a biological context. Mass Spectrometry Imaging (MSI) is a powerful technology that maps the location of peptides, lipids, and metabolites directly on tissue sections without the need for labels. acs.orgfrontiersin.org The future of glycan imaging lies in combining the spatial resolving power of MSI with the quantitative precision of stable isotope labeling.

By introducing ¹⁵N-ManNAc into a biological system, the resulting ¹⁵N-labeled sialylated glycans can be specifically detected and quantified using MSI techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging). acs.orgfrontiersin.org This approach would create a novel imaging modality capable of tracing the dynamic processes of glycan synthesis, trafficking, and turnover with spatial resolution. Researchers could visualize where and how quickly sialylated glycans are incorporated in different regions of a tissue, such as distinguishing between a tumor and adjacent healthy tissue. acs.org This isotope-assisted imaging would provide unprecedented insights into the localized regulation of glycosylation in development, neurobiology, and cancer progression, complementing traditional histology. acs.orgfrontiersin.org

Expansion into Diverse Biological Systems and Non-Mammalian Model Organisms

While much glycosylation research focuses on mammalian cells, the fundamental pathways are conserved across eukaryotes and even present in some bacteria. Expanding the use of ¹⁵N-ManNAc and other labeled sugars into a wider range of biological systems is a key future direction. Such studies can reveal evolutionary divergences in glycan function and provide more tractable models for genetic manipulation.

Research has already demonstrated the feasibility of isotopic labeling of glycans in various non-mammalian organisms. For example, ¹⁵N and ¹³C labeling has been successfully used in yeast (Saccharomyces cerevisiae), insects (silkworm), plants (Nicotiana benthamiana), bacteria (E. coli), and amoeba (Dictyostelium) to produce and study labeled glycoproteins and polysaccharides. nih.govacs.orgpnas.orgrsc.orgnih.gov In S. cerevisiae, genetic engineering has been used to control the incorporation of labeled GlcNAc into N-glycan cores, offering a precise tool to study pathway dynamics. pnas.org In cyanobacteria, culturing with ¹⁵N-labeled nitrate (B79036) enabled the matching of nitrogen-containing metabolites to their biosynthetic gene clusters. nih.gov Applying these principles with ¹⁵N-ManNAc can elucidate the unique roles of sialic acids or their analogs in these diverse life forms. Furthermore, studies in other mammals, such as dogs, have already utilized ManNAc to investigate therapeutic effects on age-related cognitive decline, highlighting the compound's broader biomedical potential. nih.gov

Table 6.3: Use of Isotopic Glycan Labeling in Diverse Biological Systems

| Organism | Isotopic Labeling Strategy | Research Application/Finding |

|---|---|---|

| Yeast (S. cerevisiae) | Metabolic incorporation of ¹³C- or ¹⁵N-labeled precursors (e.g., glucose, GlcNAc). nih.govpnas.orgrsc.org | Mapping N-glycosites; producing uniformly labeled oligosaccharides; targeted labeling of N-glycan cores. nih.govpnas.orgrsc.org |

| Bacteria (E. coli) | Culture media enriched with ¹³C and ¹⁵N isotopes. nih.gov | Production of isotopically labeled capsular polysaccharides for structural analysis by NMR. nih.gov |

| Cyanobacteria (Nostoc sp.) | Culture in media with ¹⁵N-labeled sodium nitrate. nih.gov | Identification of nitrogen-containing secondary metabolites and linking them to their biosynthetic gene clusters. nih.gov |

| Insect (Silkworm) | Larvae reared on a ¹⁵N-labeled artificial diet. rsc.org | Production of ¹⁵N-enriched recombinant IgG with an 80% isotope incorporation rate for structural studies. rsc.org |

| Plant (Nicotiana benthamiana) | Hydroponic cultivation with ¹⁵N-labeled potassium and ammonium (B1175870) nitrate. rsc.org | Expression of ¹⁵N-labeled IgG, yielding plant-specific glycoforms for analysis. rsc.org |

| Amoeba (Dictyostelium) | Isotopic enrichment with ²H, ¹⁵N, and ¹³C. acs.org | Conformational analysis of a glycosylated protein involved in polyubiquitination. acs.org |

Engineering of Glycan Pathways Using N-Acetyl-D-mannosamine-15N as a Precision Tool

Beyond a simple tracer, ¹⁵N-ManNAc can be employed as a precision tool to dissect and engineer glycan biosynthetic pathways. By supplying cells with ¹⁵N-ManNAc, researchers can precisely measure the flux through the sialic acid pathway and quantify the efficiency of key enzymes like the bifunctional UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). wikipedia.org This allows for detailed investigation into the regulation of sialylation, including feedback inhibition mechanisms where CMP-sialic acid modulates GNE activity. wikipedia.org

This approach is particularly powerful when combined with genetic engineering. For example, researchers have created yeast strains that are dependent on an external supply of GlcNAc for survival, allowing them to control the input into the N-glycan pathway and study the incorporation of labeled or unnatural analogs with high precision. pnas.org A similar strategy using ¹⁵N-ManNAc in cells with modified GNE or other pathway enzymes could reveal bottlenecks, assess the impact of mutations found in human diseases (e.g., GNE myopathy), and guide the rational design of strategies to modulate glycan structures for therapeutic purposes. wikipedia.orgresearchgate.net

Advancements in Automated Synthesis and High-Throughput Screening of ¹⁵N-Labeled Glycans

The broader adoption of ¹⁵N-ManNAc and other labeled glycans in research depends on their accessibility and the ability to analyze their effects in a high-throughput manner. Future progress in this area will be driven by innovations in both chemical synthesis and analytical platforms.

Automated glycan assembly (AGA) and advanced chemo-enzymatic strategies are making the synthesis of complex, site-specifically labeled glycans more routine. nih.govresearchgate.net While AGA has been demonstrated for ¹³C-labeled glycans, the same principles are directly applicable to incorporating ¹⁵N atoms, enabling the production of a wide array of well-defined ¹⁵N-labeled glycan standards and probes. nih.gov

On the analysis side, the development of automated, high-throughput liquid chromatography-mass spectrometry (LC-MS) workflows is revolutionizing glycan profiling. nih.govmaynoothuniversity.ie These platforms combine robotic sample preparation—including glycan release and derivatization—with rapid LC-MS analysis and automated data reporting, significantly increasing productivity. nih.gov A workflow that might have taken days can now be completed in hours. nih.gov Adapting these high-throughput systems for use with ¹⁵N-labeled precursors like ¹⁵N-ManNAc will enable large-scale screening studies. For example, researchers could rapidly assess how hundreds of different drug compounds affect sialic acid metabolism and incorporation, accelerating the discovery of new therapeutics that target glycosylation.

Table 6.5: Technologies for Synthesis and Screening of Labeled Glycans

| Technology Area | Specific Method | Application to ¹⁵N-Labeled Glycans |

|---|---|---|

| Synthesis | Automated Glycan Assembly (AGA) | Well-suited for generating collections of glycans with site-specific incorporation of ¹⁵N-labeled monosaccharides. nih.gov |

| Chemo-enzymatic Synthesis | Combines chemical synthesis with enzymatic reactions to produce complex labeled structures, such as ¹⁵N-labeled nucleotide sugars. nih.govresearchgate.net | |

| Screening | Automated LC-MS Platforms | Enables high-throughput profiling of ¹⁵N-labeled glycans from many samples, facilitating rapid screening of cellular responses to various stimuli. nih.gov |

Q & A

Basic: What are the critical steps for synthesizing and purifying N-Acetyl-D-mannosamine-15N to ensure isotopic integrity?

Methodological Answer:

Synthesis typically involves enzymatic or chemical incorporation of 15N into the acetylated mannosamine backbone. Key steps include:

- Isotopic Precursor Selection : Use 15N-labeled ammonium chloride or other nitrogen sources during biosynthesis to ensure uniform labeling .

- Purification : Column chromatography (e.g., ion-exchange or size-exclusion) removes unreacted precursors. Purity is verified via HPLC coupled with mass spectrometry (LC-MS) or NMR to confirm isotopic enrichment (>98 atom% 15N) .

- Validation : Compare 1H/15N NMR shifts or isotopic ratio mass spectrometry (IRMS) data against unlabeled standards to detect isotopic dilution .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage : Store at −20°C in airtight, light-resistant containers to avoid hydrolysis or isotopic exchange. Desiccants are recommended to prevent moisture uptake .

- Handling : Use gloves and work in a humidity-controlled environment. For reconstitution, pre-chill solvents (e.g., deuterated water for NMR) to minimize thermal degradation .

- Stability Testing : Perform accelerated stability studies (e.g., 4°C, 25°C) with periodic LC-MS analysis to establish shelf-life under varying conditions .

Advanced: What experimental designs optimize the use of this compound in metabolic flux analysis of sialic acid pathways?

Methodological Answer:

- Tracer Concentration Gradients : Test 0.1–10 mM concentrations in cell culture to identify saturation points without cytotoxicity .

- Time-Course Sampling : Collect metabolites at intervals (e.g., 0, 6, 12, 24 hrs) to track 15N incorporation into sialic acid via LC-MS/MS .

- Controls : Include unlabeled controls and cells deficient in sialic acid synthesis (e.g., GNE-mutant lines) to validate pathway specificity .

- Data Normalization : Use internal standards (e.g., 13C-labeled metabolites) to correct for instrument variability .

Advanced: How can researchers resolve contradictions in isotopic enrichment data from this compound tracer studies?

Methodological Answer:

- Source Analysis : Check for isotopic impurities in the starting material using high-resolution MS. Contaminants like 14N can skew results .

- Technical Replicates : Run triplicate samples to distinguish methodological errors (e.g., pipetting inaccuracies) from biological variability .

- Cross-Validation : Compare NMR (quantitative) and MS (sensitive) data to identify discrepancies caused by ionization suppression in MS .

- Statistical Workflow : Apply multivariate analysis (e.g., PCA) to isolate outliers and adjust for batch effects .

Advanced: What strategies mitigate isotopic dilution when using this compound in cell culture systems?

Methodological Answer:

- Media Optimization : Use serum-free or dialyzed fetal bovine serum (dFBS) to eliminate unlabeled nitrogen sources .

- Pulse-Chase Design : Administer 15N-labeled compound in a short "pulse," then switch to unlabeled media to track turnover rates .

- Quenching Metabolism : Rapidly freeze cells in liquid nitrogen post-harvest to halt enzymatic activity that could degrade the tracer .

- Computational Modeling : Fit data to kinetic models (e.g., isotopomer spectral analysis) to estimate dilution factors and correct enrichment values .

Table 1: Key Analytical Parameters for this compound Characterization

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) paired with a triple quadrupole MS for sensitivity in complex samples (LOQ: 0.1 ng/mL) .

- NMR Spectroscopy : 15N-edited HSQC detects low-abundance isotopomers in purified extracts but requires >1 mg sample .

- Isotopic Ratio Calibration : Spike samples with 13C-labeled internal standards to normalize MS signal drift .

Advanced: How can researchers design robust dose-response experiments using this compound to study glycosylation disorders?

Methodological Answer:

- Dose Range : Test 0.5–5 mM in patient-derived fibroblasts to model congenital disorders of glycosylation (CDG) .

- Endpoint Selection : Measure sialic acid levels (via ELISA) and 15N enrichment (via MS) to correlate dose with pathway activity .

- Rescue Experiments : Co-administer unlabeled mannosamine to confirm specificity of 15N incorporation .

- Ethical Compliance : Follow institutional guidelines for handling patient-derived cell lines and data anonymization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.